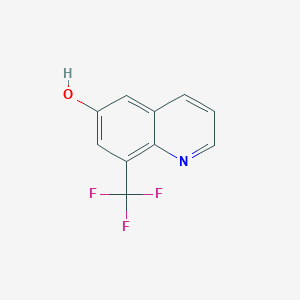
6-Hydroxy-8-(trifluoromethyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-8-(trifluoromethyl)quinoline is a chemical compound with the linear formula C10H6F3NO . It has a molecular weight of 213.16 . The compound is solid at room temperature and should be stored in a dry environment .
Molecular Structure Analysis
The InChI code for 6-Hydroxy-8-(trifluoromethyl)quinoline is 1S/C10H6F3NO/c11-10(12,13)8-5-7(15)4-6-2-1-3-14-9(6)8/h1-5,15H . This indicates the presence of a quinoline core with a hydroxy group at the 6th position and a trifluoromethyl group at the 8th position.Physical And Chemical Properties Analysis
6-Hydroxy-8-(trifluoromethyl)quinoline is a solid at room temperature . It has a molecular weight of 213.16 and a linear formula of C10H6F3NO .科学的研究の応用
Synthesis and Antibacterial Activity
One of the primary research applications of 6-hydroxy-8-(trifluoromethyl)quinoline derivatives is in the synthesis of compounds with potential antibacterial activity. For instance, novel quinoline derivatives have been synthesized through multi-step reactions from 2-trifluoromethyl aniline, showing promising in vitro antibacterial and antituberculosis activities against strains like Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Mycobacterium tuberculosis (Eswaran, Adhikari, Chowdhury, Pal, & Thomas, 2010). Similarly, quinoline derivatives carrying a 1,2,4-triazole moiety were synthesized from 4-hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide, demonstrating very good antimicrobial activity in preliminary tests (Eswaran, Adhikari, & Shetty, 2009).
Optical and Morphological Studies
Another significant application lies in the study of optical and morphological properties of 6-hydroxy-8-(trifluoromethyl)quinoline-based compounds. Y-shaped tri-fluoromethyl substituted quinoxaline derivatives, synthesized and characterized, illustrated absorption, emission, quantum yield, and Aggregation Induced Emission (AIE) properties, showing potential for applications in organic electronics and fluorescence imaging (Rajalakshmi & Palanisami, 2020). Additionally, the photophysical study of novel quinoline derivatives revealed dual emissions (normal and ESIPT emission) and large Stokes shifts, indicating their utility in solvent polarity-based applications and as fluorophores (Padalkar & Sekar, 2014).
Corrosion Inhibition
Quinoline derivatives, including those with hydroxy and trifluoromethyl groups, are explored for their anticorrosive properties. These derivatives effectively adsorb on metallic surfaces, forming stable complexes that inhibit corrosion. Their efficacy is attributed to high electron density and the presence of polar substituents, making them suitable for protecting metals in various environments (Verma, Quraishi, & Ebenso, 2020).
Cell Imaging Applications
Tri-cyclic pyrano[3,2-f]quinoline and phenanthroline derivatives, synthesized through a simple, cost-effective process, have demonstrated the ability to stain cultured HeLa cells, suggesting their potential as fluorophores for protein binding and mammalian cell imaging applications (Majumdar, Ponra, Ghosh, Sadhukhan, & Ghosh, 2014).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
8-(trifluoromethyl)quinolin-6-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-5-7(15)4-6-2-1-3-14-9(6)8/h1-5,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFYHOOSIBJQLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-8-(trifluoromethyl)quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B2777132.png)
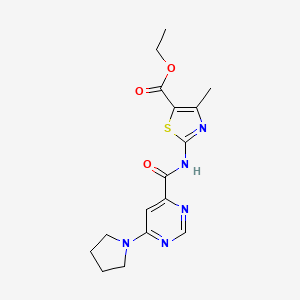
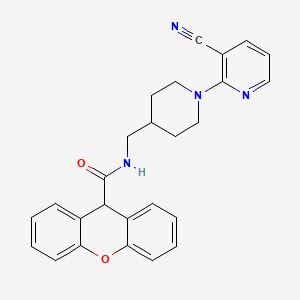
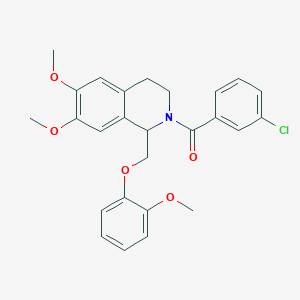
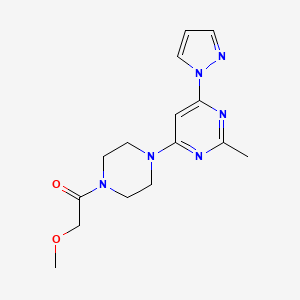
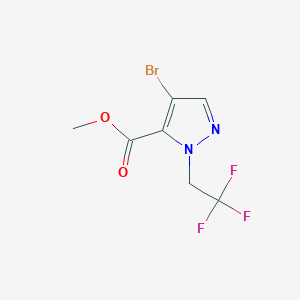
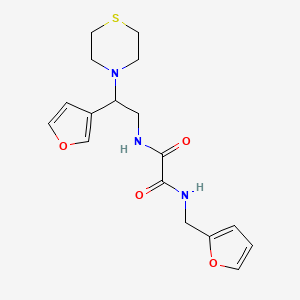
![2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2777143.png)
![Ethyl 4-[(4-chlorobenzyl)amino]-6-nitro-3-quinolinecarboxylate](/img/structure/B2777144.png)
![3-ethyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2777146.png)
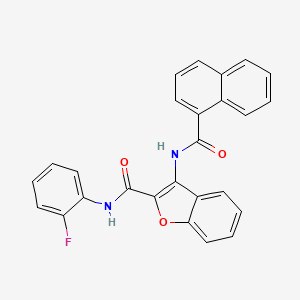
![methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate](/img/structure/B2777148.png)
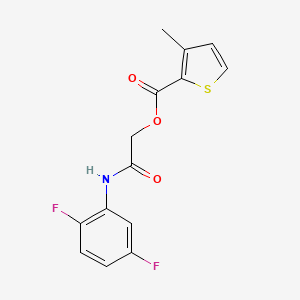
![[4,4-Difluoro-1-(5-methoxypyridin-2-yl)cyclohexyl]methanamine](/img/structure/B2777150.png)